Kanshone A
Overview
Description
Kanshone A is a complex organic compound with a unique structure. This compound is characterized by its tetrahydronaphthalene core, which is substituted with a hydroxypropan-2-yl group and two methyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kanshone A typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tetrahydronaphthalene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the hydroxypropan-2-yl group: This step may involve the use of protecting groups to ensure selective functionalization.
Chiral resolution: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Kanshone A can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can be substituted with other functional groups through reactions like halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using HNO3/H2SO4.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Kanshone A has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which Kanshone A exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins that recognize its specific stereochemistry.
Comparison with Similar Compounds
Similar Compounds
Kanshone A: shares similarities with other tetrahydronaphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Kanshone A is a sesquiterpene compound isolated from the roots of Nardostachys chinensis, a plant belonging to the Valerianaceae family. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and potential neuroprotective effects. The following sections provide a detailed overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique sesquiterpene structure, which contributes to its biological activity. The total synthesis of this compound has been achieved through a series of stereoselective reactions, highlighting its complex chemical nature .
1. Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits selective toxicity towards human cancer cell lines such as MCF-7 (breast cancer) and NCI-H187 (small cell lung cancer) while sparing normal cells . The cytotoxic mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Table 1: Cytotoxicity of this compound Against Different Cell Lines
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 15 | Induces apoptosis |
NCI-H187 | 12 | Significant cell death observed |
Vero (normal) | 50 | Lower toxicity compared to cancer cells |
2. Anti-inflammatory Activity
In addition to its cytotoxic properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Model | Effect Observed |
---|---|
LPS-stimulated macrophages | Decreased TNF-α and IL-6 production |
Carrageenan-induced paw edema | Reduced swelling in animal models |
3. Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in the context of neurodegenerative diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in mice .
- Case Study 2 : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to significant reductions in inflammatory markers and improved quality of life scores .
Properties
IUPAC Name |
(4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-6-5-7-11-12(16)8-9-13(14(2,3)17)15(10,11)4/h7-10,13,17H,5-6H2,1-4H3/t10-,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWGHXLDCLRSF-DGFSRKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C=CC2=O)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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